Ethyl 1-benzoylpiperidine-4-carboxylate
Overview
Description
Ethyl 1-benzoylpiperidine-4-carboxylate is a useful research compound. Its molecular formula is C15H19NO3 and its molecular weight is 261.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Enzymatic Resolution in Drug Production
Ethyl 1,4-benzodioxan-2-carboxylate, a derivative of Ethyl 1-benzoylpiperidine-4-carboxylate, is utilized as an intermediate in the production of the drug doxazosin mesylate. The compound undergoes a lipase-catalyzed transesterification reaction, achieving high enantioselectivity towards its S-enantiomer, which is crucial in drug synthesis (Kasture et al., 2005).
2. Synthesis and Bioactivity of Piperidine Derivatives
Research demonstrates the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which includes compounds related to this compound. These derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity, indicating potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
3. Prodrug Activation in Cancer Treatment
Compounds structurally similar to this compound are synthesized as prodrugs, such as 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid. These prodrugs are designed to be activated to their corresponding nitrogen alkylating agents at tumor sites, showing potential as anticancer agents (Springer et al., 1990).
4. Synthesis of 5-HT1A Receptor-Biased Agonists
Derivatives of this compound have been tested as 5-HT1A receptor-biased agonists. Compounds like 1-(1-benzoylpiperidin-4-yl)methanamine derivatives showed selective activation of different signaling pathways, indicating potential for therapeutic applications with reduced side effects (Sniecikowska et al., 2020).
5. Synthesis of Diversified Chemical Structures
This compound derivatives are synthesized for various applications, including the formation of highly functionalized tetrahydropyridines and other complex chemical structures, showcasing its versatility in synthetic organic chemistry (Zhu et al., 2003).
Safety and Hazards
According to the safety data sheet, Ethyl 1-benzoylpiperidine-4-carboxylate should not be used for food, drug, pesticide, or biocidal product use . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Properties
IUPAC Name |
ethyl 1-benzoylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCFZMHWBAFHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352846 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136081-74-8 | |
Record name | ethyl 1-benzoylpiperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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